molecular formula C22H23FN6O3S B11201674 N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B11201674
M. Wt: 470.5 g/mol
InChI Key: JEMVTDPGZMIYNZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a thiazolopyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves multiple steps, including the formation of the thiazolopyrimidine core and the subsequent attachment of the cyclopropyl and fluorophenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound could be investigated for its potential therapeutic effects and used in drug development.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-Cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can be compared with other similar compounds, such as those containing thiazolopyrimidine cores or fluorophenyl groups. These comparisons can highlight the unique features and advantages of this compound, such as its specific chemical structure and potential applications. Similar compounds may include other thiazolopyrimidine derivatives or fluorophenyl-containing molecules.

Properties

Molecular Formula

C22H23FN6O3S

Molecular Weight

470.5 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23FN6O3S/c23-15-3-1-2-4-16(15)26-17(30)11-29-12-24-19-18(21(29)32)33-22(27-19)28-9-7-13(8-10-28)20(31)25-14-5-6-14/h1-4,12-14H,5-11H2,(H,25,31)(H,26,30)

InChI Key

JEMVTDPGZMIYNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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